molecular formula C9H9NO2S B1378444 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione CAS No. 1421603-50-0

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione

Cat. No. B1378444
CAS RN: 1421603-50-0
M. Wt: 195.24 g/mol
InChI Key: VNFKLEUIKFRJPU-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione (AMBTD) is a heterocyclic organic compound with a molecular formula of C9H9NO2S .


Molecular Structure Analysis

The molecular weight of AMBTD is 195.24 g/mol . The InChI code for this compound is 1S/C9H9NO2S/c9-7-5-12 (10,11)8-4-2-1-3-6 (7)8/h1-5H,9H2 .


Physical And Chemical Properties Analysis

Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s reactivity and specificity make it a valuable tool for labeling and detecting proteins, especially in the development of new diagnostic methods .

Medicinal Chemistry

In medicinal chemistry, 3-Amino-6-methyl-1λ6-benzothiophene-1,1-dione serves as a core structure for synthesizing compounds with potential therapeutic properties. Its thiophene ring is a common motif in drugs that exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects .

Material Science

The unique electrical properties of thiophene derivatives make them suitable for use in material science, particularly in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .

Combinatorial Chemistry

This compound can be used to generate a diverse library of molecules in combinatorial chemistry. Researchers can rapidly synthesize and screen large numbers of derivatives for various biological activities, accelerating the drug discovery process .

Biological Studies

3-Amino-6-methyl-1λ6-benzothiophene-1,1-dione can be employed as a biochemical tool in biological studies to investigate the function of enzymes and receptors that interact with thiophene derivatives, providing insights into cellular processes .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in the quantification and identification of thiophene derivatives in complex mixtures, aiding in environmental monitoring and pharmaceutical analysis .

Agricultural Chemistry

Thiophene derivatives have been explored for their use in agricultural chemistry as pesticides and herbicides. The structural complexity of 3-Amino-6-methyl-1λ6-benzothiophene-1,1-dione allows for the synthesis of compounds that can target specific pests or weeds without affecting crops .

Chemical Education

Due to its complex structure and diverse reactivity, this compound is also valuable in chemical education, where it can be used to demonstrate various organic synthesis techniques and analytical methods to students .

Safety and Hazards

Specific safety and hazard information for AMBTD was not found in the search results .

properties

IUPAC Name

6-methyl-1,1-dioxo-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-6-2-3-7-8(10)5-13(11,12)9(7)4-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFKLEUIKFRJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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